Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-
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Overview
Description
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties. This particular compound is a derivative of metronidazole, a well-known nitroimidazole antibiotic used to treat various infections caused by anaerobic bacteria and protozoa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-: can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Biology: It is studied for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: The compound is investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of DNA synthesis and ultimately results in the death of the microorganisms. The compound targets anaerobic bacteria and protozoa, making it effective against infections caused by these pathogens.
Comparison with Similar Compounds
Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)-: can be compared with other similar compounds, such as:
Metronidazole: A well-known nitroimidazole antibiotic with similar antibacterial and antiparasitic properties.
Tinidazole: Another nitroimidazole derivative with similar uses but different pharmacokinetic properties.
Secnidazole: A nitroimidazole compound with a longer half-life, allowing for less frequent dosing.
The uniqueness of Piperazine, 1-methyl-4-((1-methyl-5-nitro-1H-imidazol-2-yl)methyl)- lies in its specific structure, which may confer different biological activities and pharmacokinetic properties compared to other nitroimidazole derivatives.
Properties
CAS No. |
54387-29-0 |
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Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-methyl-4-[(1-methyl-5-nitroimidazol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C10H17N5O2/c1-12-3-5-14(6-4-12)8-9-11-7-10(13(9)2)15(16)17/h7H,3-6,8H2,1-2H3 |
InChI Key |
QBMDUIXCYDOTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC=C(N2C)[N+](=O)[O-] |
Origin of Product |
United States |
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